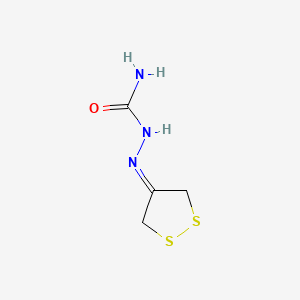

1,2-Dithiolan-4-one, semicarbazone

Description

Contextualization of Semicarbazones in Organic Chemistry Research

Semicarbazones are a well-established class of organic compounds that have garnered significant attention in various fields of chemical research, particularly in medicinal chemistry. pharmatutor.orgresearchgate.net Their synthesis and versatile reactivity make them valuable intermediates and pharmacophores. sathyabama.ac.insathyabama.ac.in

Semicarbazones are classified as imine derivatives, which are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961). pharmatutor.orgwikipedia.org This reaction involves the nucleophilic attack of the terminal -NH2 group of semicarbazide on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N (imine) double bond. ijsrst.comnih.gov This imine linkage is the defining feature of Schiff bases, a broader class of compounds to which semicarbazones belong. ijsrst.com The general structure of a semicarbazone is characterized by the R1R2C=N-NH-C(=O)NH2 moiety. wikipedia.org

The presence of both an imine group and an amide-like functionality within the semicarbazone structure imparts a unique electronic and steric profile. core.ac.uk They can exist in tautomeric keto-enol forms and as E-Z isomers, which can influence their chemical and biological properties. researchgate.net

Historically, semicarbazones were utilized for the identification and characterization of aldehydes and ketones due to their tendency to form stable, crystalline solids with distinct melting points. sathyabama.ac.inwikipedia.org However, their utility has since expanded dramatically, with extensive research revealing a wide spectrum of pharmacological activities. nih.govresearchgate.net

The biological properties of semicarbazones are often linked to their ability to act as chelating agents, coordinating with metal ions through their nitrogen and oxygen donor atoms. sathyabama.ac.incore.ac.uk This coordination can enhance their biological efficacy by modifying properties such as lipophilicity, which influences their entry into cells. core.ac.uk The resulting metal complexes can be more active than the free ligands and may even overcome mechanisms of drug resistance. core.ac.uk

In vitro studies have demonstrated that semicarbazones and their metal complexes possess a range of bioactivities, including:

Antimicrobial and Antifungal Activity: Many semicarbazones have shown inhibitory effects against various bacterial and fungal strains. core.ac.ukresearchgate.net

Antiviral Activity: Certain semicarbazones are known to exhibit antiviral properties. wikipedia.orgijsrst.com

Anticancer Activity: The anticancer potential of semicarbazones has been a significant area of investigation. pharmatutor.orgwikipedia.org One proposed mechanism of action for some thiosemicarbazones, a closely related class of compounds, involves the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. nih.govresearchgate.net For instance, Triapine (B1662405)®, a thiosemicarbazone, is thought to inactivate the β2 subunit of RNR by quenching a critical tyrosyl radical, a process that can occur without the involvement of reactive oxygen species. nih.govresearchgate.net Other mechanisms may involve the chelation of iron and the generation of reactive oxygen species by their metal complexes. nih.gov

Anticonvulsant Activity: Semicarbazones have been extensively studied for their anticonvulsant properties, with some acting as potent sodium channel blockers or GABA-transaminase inhibitors. researchgate.netnih.gov

The versatility of the semicarbazone scaffold allows for structural modifications that can fine-tune their pharmacological profile, making them attractive candidates for further drug development. researchgate.netresearchgate.net

Overview of Dithiolane Core Structures in Chemical and Biological Research

Dithiolanes are five-membered heterocyclic compounds containing a disulfide bond within the ring. nih.govwikipedia.org This structural feature is central to their unique chemical reactivity and biological significance.

The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol groups. wikipedia.org In cyclic systems like dithiolanes, the geometric constraints of the ring impose a specific dihedral angle on the C-S-S-C bond, which is typically around 90°. wikipedia.org This constrained geometry leads to ring strain, which in turn weakens the S-S bond and makes it more susceptible to cleavage. nih.gov This inherent reactivity is a key aspect of the chemical and biological roles of 1,2-dithiolanes. nih.gov

The stability and reactivity of the dithiolane ring can be influenced by the substitution pattern on the ring. nih.gov For example, the presence of substituents can affect the ring strain and steric accessibility of the disulfide bond. nih.gov

The strained disulfide bond in 1,2-dithiolanes makes them prone to rapid thiol-disulfide exchange reactions. nih.gov This reactivity is fundamental to many of their biological functions. nih.gov Dithiolanes are involved in a variety of biological processes, often acting as redox-active moieties. researchgate.net

A prominent example of a biologically important dithiolane is lipoic acid, an essential cofactor in aerobic metabolism. wikipedia.orgresearchgate.net Its ability to undergo redox cycling between the oxidized dithiolane form and the reduced dithiol form is crucial for its function in various enzymatic reactions. researchgate.net Another naturally occurring dithiolane is asparagusic acid, found in asparagus. wikipedia.org

In the context of chemical biology, the reactivity of the dithiolane ring has been exploited for applications such as cellular uptake and drug delivery. nih.govnih.gov The interaction of dithiolanes with thiols on the surface of cells can facilitate the transport of molecules across the cell membrane. nih.govacs.org

Rationale for Investigating the Hybrid Structure: 1,2-Dithiolan-4-one (B12985153), Semicarbazone

The synthesis and investigation of the hybrid molecule 1,2-Dithiolan-4-one, semicarbazone is driven by the principle of molecular hybridization, which aims to combine the pharmacologically relevant features of two or more distinct chemical entities into a single molecule.

The rationale for this specific combination is multifold:

Synergistic or Novel Biological Activity: The semicarbazone moiety is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. core.ac.ukresearchgate.net The dithiolane ring, with its inherent redox activity and ability to interact with biological thiols, offers a distinct mechanism of action. nih.govresearchgate.net Combining these two motifs could lead to a hybrid molecule with enhanced or entirely new biological properties that are not observed with either component alone.

Targeting and Cellular Uptake: The dithiolane moiety has been shown to facilitate cellular uptake through thiol-mediated processes. nih.govnih.gov Incorporating this feature into a semicarbazone-based drug candidate could improve its bioavailability and delivery to intracellular targets.

Modulation of Redox Homeostasis: Both semicarbazones (through metal chelation and potential generation of reactive oxygen species) and dithiolanes are redox-active. nih.govresearchgate.net The hybrid molecule could therefore be a tool to modulate the cellular redox environment, a strategy that is being explored for various therapeutic applications, including cancer therapy.

Probing Biological Systems: The unique chemical properties of the dithiolane ring, such as its reactivity towards thiols, could be utilized to design chemical probes to study specific biological processes or to identify new drug targets.

In essence, the investigation of This compound represents a logical step in the exploration of novel chemical space for drug discovery. By understanding the individual contributions of the semicarbazone and dithiolane components, researchers can hypothesize and then experimentally validate the potential of this hybrid structure as a lead for the development of new therapeutic agents.

Unique Structural and Electronic Properties Resulting from Combination

The structure of this compound, is a composite of two key functional units: the five-membered 1,2-dithiolane (B1197483) ring and the semicarbazone side chain. This fusion gives rise to a molecule with distinct stereoelectronic properties.

Conversely, the semicarbazone moiety [>C=N-NH-C(=O)NH₂] introduces a region of relative planarity. The C=N double bond and the adjacent amide group create a conjugated system. This part of the molecule contains multiple nitrogen and oxygen atoms with lone pairs of electrons, contributing to its electronic profile and its ability to participate in hydrogen bonding and act as a metal ligand.

The combination of the strained, non-planar dithiolane ring with the planar, electron-rich semicarbazone group creates a molecule with a unique three-dimensional shape and electronic distribution. The properties of the disulfide bond are modulated by the electron-withdrawing nature of the adjacent semicarbazone, while the reactivity of the semicarbazone is influenced by the steric bulk and ring strain of the dithiolane heterocycle.

| Property | Inferred Value/Description | Basis of Inference |

|---|---|---|

| Molecular Formula | C₄H₇N₃OS₂ | Calculated from structure |

| Molecular Weight | 177.25 g/mol | Calculated from formula |

| Physical State | Crystalline solid | General property of semicarbazones |

| Solubility | Likely insoluble in water; soluble in organic solvents like ethanol (B145695). | General property of semicarbazones |

| Melting Point | High, sharp melting point | General property of semicarbazones used for characterization |

Potential for Novel Chemical Reactivity and Molecular Interactions

The unique hybrid structure of this compound, suggests several avenues for potential chemical reactivity and intermolecular interactions.

The most significant site of reactivity is the disulfide bond within the 1,2-dithiolane ring. This bond is susceptible to reduction by various reagents, which would lead to a

Structure

2D Structure

3D Structure

Properties

CAS No. |

1124-66-9 |

|---|---|

Molecular Formula |

C4H7N3OS2 |

Molecular Weight |

177.3 g/mol |

IUPAC Name |

(dithiolan-4-ylideneamino)urea |

InChI |

InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8) |

InChI Key |

BHOJFJRJYHNOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NNC(=O)N)CSS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways to Semicarbazones

Semicarbazones are a class of compounds typically formed through the reaction of an aldehyde or ketone with semicarbazide (B1199961). This reaction is a well-established method for the derivatization and characterization of carbonyl compounds.

Condensation Reactions of Carbonyl Compounds with Semicarbazide

The most common method for synthesizing semicarbazones is the condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide (H₂NNHC(=O)NH₂). nih.gov This reaction is a type of imine formation and is widely used in organic chemistry. nih.gov The reaction is typically carried out by refluxing the carbonyl compound with semicarbazide, often in the presence of an acid or base catalyst. google.com For many aldehydes, the reaction proceeds efficiently without a catalyst, while ketones may require mildly acidic conditions to facilitate the reaction. google.com Solvent-free conditions have also been reported as a convenient and mild procedure for the synthesis of semicarbazones. rsc.orgwikipedia.org

The general reaction can be represented as follows:

R¹R²C=O + H₂NNHC(=O)NH₂ → R¹R²C=NNHC(=O)NH₂ + H₂O

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Mechanistic Considerations of Semicarbazone Formation (Nucleophilic Addition-Elimination)

The formation of a semicarbazone proceeds through a nucleophilic addition-elimination mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. scispace.com

Targeted Synthesis of 1,2-Dithiolan-4-one (B12985153), Semicarbazone

The specific synthesis of 1,2-Dithiolan-4-one, semicarbazone involves the preparation of the precursor ketone, 1,2-Dithiolan-4-one, followed by its reaction with semicarbazide.

Derivation from 1,2-Dithiolan-4-one Precursor

The direct precursor to this compound is the ketone, 1,2-Dithiolan-4-one. While direct synthesis of this specific ketone is not extensively documented, a plausible route involves the oxidation of the corresponding alcohol, 4-hydroxy-1,2-dithiolane. Standard oxidation methods for secondary alcohols could be employed for this transformation. The resulting 1,2-Dithiolan-4-one can then be reacted with semicarbazide under typical condensation conditions to yield the target semicarbazone.

Strategies for Dithiolane Ring Formation in Related Systems

The formation of the 1,2-dithiolane (B1197483) ring is a key step in the synthesis of the precursor. Various strategies have been developed for the construction of this five-membered disulfide ring system.

A primary method for forming the 1,2-dithiolane ring is the oxidative cyclization of a 1,3-dithiol. This involves the formation of a disulfide bond between two thiol groups positioned at the 1 and 3 positions of a propane (B168953) backbone.

A notable one-step synthesis for creating functionalized 1,2-dithiolanes involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This method proceeds under mild conditions and is thought to occur via a sulfonium-mediated ring-closure, providing access to derivatives such as 4-hydroxy-1,2-dithiolanes. researchgate.net Another established route to a related compound, 1,2-dithiolane-4-carboxylic acid, involves the oxidation of the corresponding dimercaptan, β,β'-dimercapto-isobutyric acid, with oxygen. scispace.com This dimercaptan can be prepared from the corresponding di-iodo compound and potassium thiolacetate, followed by hydrolysis. scispace.com

Green Chemistry Approaches in Semicarbazone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of semicarbazones, traditionally reliant on volatile and often toxic organic solvents, is a prime candidate for such improvements.

Solvent Selection and Optimization for Environmentally Benign Synthesis

A significant advancement in the green synthesis of semicarbazones involves the replacement of conventional solvents with more environmentally friendly alternatives. Research has demonstrated the efficacy of using green solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297) for the synthesis of semicarbazones. rsc.orgresearchgate.net These solvents are biodegradable and have low toxicity, making them attractive substitutes for traditional options.

The optimization of reaction conditions is crucial for maximizing the benefits of these green solvents. Studies have shown that the proportion of the green solvent to water plays a critical role in reaction efficiency. For instance, in the synthesis of a range of semicarbazones, the most efficient reactions were achieved with an 80:20 mixture of ethyl lactate to water and a 92:8 mixture of dimethyl isosorbide to water. rsc.org These optimized solvent systems have been shown to facilitate the reaction between a ketone or aldehyde and semicarbazide, leading to high yields of the desired semicarbazone product. The use of such solvent systems represents a significant step towards more sustainable chemical manufacturing.

Efficiency and Purity Considerations in Green Synthesis

The adoption of green solvents in semicarbazone synthesis does not compromise the efficiency of the reaction or the purity of the resulting products. In fact, syntheses conducted in optimized green solvent systems, such as ethyl lactate/water mixtures, have been reported to produce semicarbazones in high yields and with a high degree of purity. rsc.org

Analytical techniques such as 1H NMR spectroscopy and LC-MS have been employed to confirm the structure and assess the purity of the synthesized compounds. These analyses have consistently shown that the products obtained from these green synthetic routes are of high quality, often with minimal need for extensive purification steps. rsc.org The ability to achieve both high efficiency and high purity underscores the viability of green chemistry approaches for the practical synthesis of semicarbazones.

Derivatization and Analogue Synthesis

The biological and chemical properties of this compound can be fine-tuned through structural modifications. These modifications can be targeted at either the semicarbazone moiety or the dithiolane ring system, opening up avenues for the creation of a diverse library of analogues.

Modifications on the Semicarbazone Moiety

The semicarbazone functional group offers several sites for modification. The terminal amino group of the semicarbazide starting material can be substituted, leading to the formation of N-substituted semicarbazones. For instance, the reaction of a ketone with an N-substituted semicarbazide would result in a semicarbazone with altered steric and electronic properties. This approach has been used in the synthesis of various semicarbazone derivatives with different substitution patterns on the semicarbazone moiety. researchgate.net

Furthermore, the NH group within the semicarbazone backbone can potentially undergo reactions such as alkylation or acylation, although these transformations are less commonly reported for this specific class of compounds. The reactivity of the C=N bond also presents opportunities for chemical transformations, such as reduction to the corresponding hydrazine (B178648) derivative.

Structural Variations of the Dithiolane Ring System

The 1,2-dithiolane ring is a key structural feature that can be systematically varied to produce a range of analogues. Synthetic strategies have been developed to introduce substituents at different positions on the dithiolane ring. For example, a one-step synthesis of diversely substituted functional 1,2-dithiolanes has been reported, starting from readily accessible 1,3-bis-tert-butyl thioethers. rsc.org This method allows for the introduction of various functional groups, which could then be converted to the corresponding ketone and subsequently to the semicarbazone.

Advanced Structural Elucidation and Stereochemical Investigations

Spectroscopic Characterization Techniques

The definitive structure, stereochemistry, and conformation of 1,2-Dithiolan-4-one (B12985153), semicarbazone would be established through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the dithiolane ring and the semicarbazone side chain. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atoms in the dithiolane ring are anticipated to appear as complex multiplets due to their diastereotopicity and spin-spin coupling with the methine proton. Based on data for 1,2-dithiolane-4-carboxamide derivatives, these protons would likely resonate in the range of 3.3-3.6 ppm. mdpi.com The methine proton (CH) at the 4-position would also appear as a multiplet. The protons of the semicarbazone moiety, specifically the NH and NH₂ groups, would present as distinct signals. In d6-DMSO, the NH proton often appears as a singlet around 9.0 ppm, while the NH₂ protons give a broader singlet around 6.2 ppm, as seen in acetone (B3395972) semicarbazone. chemicalbook.com

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon (C=O) of the semicarbazone urea (B33335) group is expected at approximately 157 ppm. The imine carbon (C=N) would likely resonate in the 145-155 ppm range. For the dithiolane ring, the carbons bonded to sulfur (C-S) are predicted to appear around 40-45 ppm, while the C4 carbon bearing the semicarbazone group would be further downfield, estimated around 50-55 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Dithiolan-4-one, semicarbazone Predicted values are based on data from analogous structures like 1,2-dithiolane-4-carboxamides and simple semicarbazones.

| Atom Position | Predicted ¹H Chemical Shift (ppm, in DMSO-d₆) | Predicted ¹³C Chemical Shift (ppm, in DMSO-d₆) |

|---|---|---|

| C3-H₂, C5-H₂ (dithiolane) | ~3.3 - 3.6 (m) | ~40 - 45 |

| C4-H (dithiolane) | ~3.4 - 3.8 (m) | ~50 - 55 |

| C=N | - | ~145 - 155 |

| NH | ~9.0 (s) | - |

| NH₂ | ~6.2 (s, br) | - |

The C=N double bond of the semicarbazone can exist as either E or Z isomers. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining this stereochemistry. A NOESY experiment would reveal through-space correlations between protons that are in close proximity. For instance, in the E isomer, a NOE correlation would be expected between the C4-H proton of the dithiolane ring and the NH proton of the semicarbazone. Conversely, in the Z isomer, a correlation might be observed between the C4-H and the NH₂ protons. Studies on similar semicarbazones have successfully used NOESY to confirm the predominant E isomeric form in solution. researchgate.net

Furthermore, NOESY can provide insights into the conformation of the five-membered dithiolane ring, which typically adopts a twisted or envelope conformation. Correlations between protons on the ring can help define the preferred conformation and the orientation of the semicarbazone substituent (axial vs. equatorial).

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong bands corresponding to N-H stretching of the primary amine (NH₂) and secondary amide (NH) groups would appear in the 3200-3500 cm⁻¹ region. researchgate.net A strong absorption for the urea carbonyl group (C=O) is expected around 1680-1700 cm⁻¹, while the C=N imine stretch would appear near 1640-1660 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy is particularly useful for detecting the sulfur-sulfur bond. The S-S stretching vibration (νS-S) in 1,2-dithiolanes typically appears as a distinct signal in the 480-510 cm⁻¹ range, which is often weak or absent in the IR spectrum. rsc.org The position of this band is sensitive to the C-S-S-C dihedral angle, providing indirect information about ring strain. rsc.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H stretch (amide/amine) | IR, Raman | 3200 - 3500 |

| C=O stretch (urea) | IR, Raman | 1680 - 1700 |

| C=N stretch (imine) | IR, Raman | 1640 - 1660 |

| N-H bend (amine) | IR | 1580 - 1620 |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. Using a high-resolution technique like ESI-QTOF, the protonated molecular ion [M+H]⁺ would be observed, allowing for the confirmation of the elemental formula (C₄H₇N₃OS₂).

The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage adjacent to the sulfur atoms could lead to the opening of the dithiolane ring. Cleavage of the N-N bond or the C-N bond connecting the semicarbazone moiety to the ring is also a probable fragmentation pathway. Common neutral losses would include the loss of the elements of urea (NH₂CONH₂) or isocyanic acid (HNCO). The fragmentation pathways of ketamine analogues, which also feature a cyclic ketone core, show characteristic cleavages of the ring system that can serve as a model for predicting the fragmentation of the dithiolane portion. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dithiolane-4-carboxamide |

| Acetone semicarbazone |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Conformation

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide precise data on its molecular geometry and intermolecular interactions.

Analysis of related semicarbazone and thiosemicarbazone structures allows for the prediction of key geometrical parameters. For instance, studies on crotonaldehyde (B89634) semicarbazone have detailed the planarity and bond characteristics of the semicarbazone moiety. nih.gov It is anticipated that the C=N double bond of the azomethine group in this compound would exhibit a length indicative of its double-bond character.

The table below presents hypothetical, yet expected, crystal data parameters for this compound, based on data from similar organic molecules.

Interactive Table: Predicted Crystalographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5.0 - 10.0 |

| b (Å) | 8.0 - 15.0 |

| c (Å) | 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/cell) | 2 or 4 |

Note: This data is predictive and awaits experimental confirmation.

The molecular structure of this compound is ripe for the formation of a network of hydrogen bonds. The semicarbazone moiety contains both hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the carbonyl oxygen and the azomethine nitrogen). These interactions are crucial in dictating the supramolecular assembly in the solid state. core.ac.uk

In the crystal lattice, it is expected that intermolecular hydrogen bonds of the N-H···O and N-H···N types would be prominent, likely forming dimers or extended chain motifs. nih.gov The sulfur atoms of the dithiolane ring could also participate in weaker C-H···S interactions, further stabilizing the crystal packing. mdpi.com

Isomerism and Tautomerism

The structural complexity of this compound gives rise to several forms of isomerism and tautomerism, which are fundamental to its chemical behavior.

The presence of a carbon-nitrogen double bond (C=N), also known as an azomethine or imine bond, introduces the possibility of geometric isomerism. Depending on the priority of the substituents attached to the carbon and nitrogen atoms, the molecule can exist as either the E (entgegen) or Z (zusammen) isomer. The Cahn-Ingold-Prelog priority rules are used to assign these configurations. For this compound, the two different groups on the carbon are the two arms of the dithiolane ring, and on the nitrogen are the lone pair and the -NH(C=O)NH2 group. It is generally observed that the E configuration is the more thermodynamically stable form in semicarbazones due to reduced steric hindrance. nih.gov

Semicarbazones, like other carbonyl-containing compounds with adjacent protons, can exhibit tautomerism. In this case, it would involve the migration of a proton from the amide nitrogen to the carbonyl oxygen, resulting in an iminol tautomer. However, the keto form of amides is generally much more stable than the iminol form.

A more relevant tautomerism is the keto-enol type involving the ketone group from which the semicarbazone is derived. For this compound, this would involve the alpha-hydrogens on the dithiolane ring adjacent to the C=N bond. This tautomerism can be catalyzed by either acid or base. The equilibrium typically favors the keto form, but the presence of the enol tautomer can be significant in certain solvents and is crucial for some reaction mechanisms.

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry

Reaction Mechanisms Involving the Semicarbazone Group

The formation of a semicarbazone, such as 1,2-Dithiolan-4-one (B12985153), semicarbazone, is a condensation reaction between a ketone or aldehyde and semicarbazide (B1199961). vedantu.comwikipedia.org This reaction is classified as the formation of an imine derivative. wikipedia.org The mechanism is analogous to the formation of other imines, oximes, and hydrazones. quimicaorganica.org

The reaction proceeds through a series of steps:

Nucleophilic attack: The terminal -NH2 group of the semicarbazide molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. vedantu.comnumberanalytics.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com

Proton transfer: A proton is transferred within the intermediate molecule. numberanalytics.com

Elimination: A molecule of water is eliminated, resulting in the formation of the C=N double bond characteristic of the semicarbazone. numberanalytics.com

It's important to note that only one of the nitrogen atoms in semicarbazide is sufficiently nucleophilic to initiate this reaction. doubtnut.com The other two nitrogen atoms are less nucleophilic due to their proximity to the electron-withdrawing carbonyl group. doubtnut.com

Kinetic vs. Thermodynamic Control in Carbonyl Condensations

The formation of semicarbazones can be subject to either kinetic or thermodynamic control, depending on the reaction conditions. pbworks.comdocsity.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. libretexts.org This means the major product is the one that forms the fastest, which corresponds to the reaction pathway with the lower activation energy. pbworks.comlibretexts.org Kinetically controlled reactions are often reversible. pbworks.comodinity.com For example, the formation of cyclohexanone (B45756) semicarbazone is considered to be under kinetic control. odinity.comscribd.com

Thermodynamic Control: At higher temperatures, the reaction can reach equilibrium, and the major product is the most thermodynamically stable one. libretexts.org This is known as thermodynamic control. pbworks.comlibretexts.org The formation of 2-furaldehyde semicarbazone is an example of a thermodynamically controlled reaction, which is generally not reversible. scribd.com

In some cases, the kinetically favored product is less stable than the thermodynamically favored product. pbworks.com The reaction conditions, particularly temperature, can be manipulated to favor the formation of one product over the other. libretexts.org

Reversibility of Semicarbazone Formation

The formation of semicarbazones is a reversible process under certain conditions. pbworks.comodinity.com The reversibility is a key aspect of understanding the interplay between kinetic and thermodynamic control.

The kinetically controlled product, being less stable, can revert to the starting materials (the ketone/aldehyde and semicarbazide) if the reaction conditions provide enough energy to overcome the reverse activation barrier. odinity.com This free semicarbazide can then react to form the more stable, thermodynamically controlled product if a suitable substrate is available. pbworks.com The reversibility of the reaction is influenced by factors such as pH. odinity.com For instance, the formation of cyclohexanone semicarbazone has been shown to be reversible. odinity.comscribd.com In contrast, thermodynamically controlled products, like 2-furaldehyde semicarbazone, are more stable and their formation is generally considered irreversible under typical conditions. scribd.com

Reactivity of the 1,2-Dithiolane (B1197483) Ring

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. nih.gov This ring system is found in naturally occurring compounds like lipoic acid and asparagusic acid. nih.gov The reactivity of the 1,2-dithiolane ring is significantly influenced by the geometric constraints imposed on the sulfur-sulfur bond. nih.govrsc.org

Ring-Opening and Ring-Closure Mechanisms

The five-membered ring structure forces the C-S-S-C dihedral angle to be much smaller (less than 35°) than in linear disulfides (around 90°). nih.govrsc.org This strained conformation leads to a weakening of the S-S bond, making 1,2-dithiolanes susceptible to ring-opening reactions. nih.govrsc.org

Ring-Opening:

Nucleophilic Attack: Nucleophiles such as those derived from alkyl lithium, Grignard reagents, and cyanide ions can directly attack one of the sulfur atoms, leading to the cleavage of the S-S bond and formation of a ring-opened product. chemicalbook.com

Thiol-Initiated Polymerization: The addition of a thiol can initiate a reversible ring-opening polymerization of dithiolanes. acs.orgnih.govresearchgate.net This process involves the repeated breaking and forming of disulfide bonds. researchgate.net

Reduction: The 1,2-dithiolane ring can be reduced to the corresponding propane-1,3-dithiol using reagents like zinc and hydrochloric acid. chemicalbook.com

Ring-Closure:

A common method for forming the 1,2-dithiolane ring is through the oxidative cyclization of the corresponding propane-1,3-dithiol. chemicalbook.com

A one-step synthesis has been developed involving the reaction of 1,3-bis-tert-butyl thioethers with bromine, which is proposed to proceed through a sulfonium-mediated ring-closure. nih.govrsc.org

The reactivity and stability of the 1,2-dithiolane ring can be tuned by the pattern of substitution on the ring. nih.govrsc.org

Participation in Dynamic Covalent Chemistry

The reversible nature of the disulfide bond in the 1,2-dithiolane ring makes it a valuable component in the field of dynamic covalent chemistry (DCC). rsc.orgresearchgate.net DCC utilizes reversible covalent bond formation to create dynamic systems that can adapt and self-correct under thermodynamic control. researchgate.net

The key reaction in this context is disulfide exchange, which can be a thiol-disulfide exchange or a disulfide-disulfide exchange. rsc.orgmdpi.com This process is often pH-sensitive, as it typically requires the presence of a thiolate anion. rsc.org

The unique reactivity of the 1,2-dithiolane ring has been exploited in the design of:

Dynamic Networks: Dithiolane-containing polymers can be used to create responsive and dynamic networks, such as self-healing hydrogels. acs.orgnih.govresearchgate.netresearchgate.net The reversible ring-opening polymerization of the dithiolane units allows for cross-linking and de-cross-linking of the polymer chains. acs.orgnih.govresearchgate.net

Supramolecular Assemblies: The interplay between the dynamic covalent chemistry of the dithiolane ring and self-assembly processes can be used to construct complex and adaptable supramolecular architectures. researchgate.net

Stimuli-Responsive Materials: The disulfide exchange can be triggered by external stimuli like light or changes in redox potential, leading to materials that can change their properties on demand. rsc.orgnih.gov

Metal Ion Coordination Chemistry

Semicarbazones and their derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen). researchgate.netijnrd.org When combined with the sulfur atoms of the 1,2-dithiolane ring, 1,2-Dithiolan-4-one, semicarbazone presents a potentially multidentate ligand system for coordination with metal ions.

Semicarbazone-based ligands can coordinate to metal ions in several ways:

As neutral bidentate ligands. nih.gov

As anionic bidentate ligands after deprotonation. nih.gov

As tridentate ligands if another donor atom is present in the molecule. nih.gov

Thiosemicarbazones, which are structurally related to semicarbazones but contain a sulfur atom in place of the carbonyl oxygen, are well-known for their ability to chelate soft metal ions. nih.gov They typically coordinate as bidentate N,S-donor ligands, forming five-membered chelate rings. nih.govnih.gov

Given the structure of this compound, potential coordination sites for metal ions include:

The azomethine nitrogen of the semicarbazone group.

The carbonyl oxygen of the semicarbazone group.

The sulfur atoms of the 1,2-dithiolane ring.

The coordination behavior would depend on the specific metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The sulfur atoms of the dithiolane ring, being soft donors, would be expected to have a high affinity for soft metal ions like Cu(I). nih.gov The coordination of metal ions can lead to the formation of stable metal complexes with diverse geometries and potentially interesting chemical and physical properties. researchgate.netijnrd.org

Ligating Properties of the Semicarbazone Moiety (N, O, S donor atoms)

Semicarbazones and their sulphur analogues, thiosemicarbazones, are recognized as some of the most versatile ligands in coordination chemistry due to the presence of multiple donor atoms. researchgate.net The semicarbazone moiety, structurally represented as R₂C=NNHC(=O)NH₂, inherently possesses several potential coordination sites. taylorandfrancis.com The ligating behavior of this compound is dictated by the donor atoms within its structure: the imine nitrogen (azomethine), the carbonyl oxygen, and the two sulfur atoms of the dithiolane ring.

Derivatives of semicarbazones are among the most extensively studied nitrogen and oxygen/sulfur donor ligands. researchgate.net The typical coordination mode for semicarbazones involves chelation through the azomethine nitrogen and the carbonyl oxygen. iaea.org However, the structure of this compound offers expanded possibilities. Depending on the metal ion, reaction conditions, and steric factors, it can function as a bidentate or tridentate ligand.

N,O-Bidentate Coordination: The most common mode involves the azomethine nitrogen and the carbonyl oxygen atoms, forming a stable five-membered chelate ring with the metal center.

N,S-Bidentate Coordination: Coordination could potentially occur through the azomethine nitrogen and one of the sulfur atoms from the dithiolane ring.

N,O,S-Tridentate Coordination: It is plausible that the ligand could act as a tridentate donor, coordinating through the azomethine nitrogen, carbonyl oxygen, and one of the dithiolane sulfur atoms, leading to the formation of two chelate rings. Thiosemicarbazones, which are structurally similar, are known to behave as tridentate ligands, coordinating through O, N, and S atoms. researchgate.net

The presence of both hard (N, O) and soft (S) donor atoms makes this compound an interesting ligand for a wide range of metal ions, from first-row transition metals to heavier elements. researchgate.net The specific coordination is also influenced by the potential for the ligand to exist in neutral or deprotonated (anionic) forms, where the amide proton is lost, allowing the oxygen to act as a bridging atom. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with semicarbazone-based ligands is typically straightforward. researchgate.net The general procedure involves the reaction of the ligand with a suitable metal salt in a specific molar ratio, often in a refluxing alcoholic solvent like ethanol (B145695) or methanol. researchgate.net For this compound, complexes with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) can be synthesized by reacting the ligand with the corresponding metal chlorides or nitrates in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.net

The resulting metal complexes are typically solid precipitates that can be isolated by filtration, washed with solvent, and dried. scispace.com The characterization of these newly formed complexes relies on a suite of physicochemical and spectroscopic techniques to elucidate their structure and bonding. researchgate.netrsc.org

Common Characterization Techniques:

| Technique | Information Provided | Typical Observations for Complexation |

| Elemental Analysis (C,H,N,S) | Confirms the empirical formula and stoichiometry (metal-to-ligand ratio) of the complex. | Experimental percentages match the calculated values for the proposed complex formula. |

| FT-IR Spectroscopy | Identifies the donor atoms involved in coordination by observing shifts in vibrational frequencies. | A shift of the ν(C=N) band to lower frequencies indicates coordination of the azomethine nitrogen. A shift in the ν(C=O) band suggests coordination of the carbonyl oxygen. The appearance of a new band at lower wavenumbers can be assigned to the ν(M-N) and ν(M-O) vibrations. researchgate.net |

| ¹H & ¹³C NMR Spectroscopy | Provides information on the ligand's structure in diamagnetic complexes. | Shifts in the chemical signals of protons and carbons near the coordination sites (e.g., the imine proton and carbonyl carbon) upon complexation. researchgate.net |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, providing insight into its geometry. | Appearance of new bands corresponding to d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. | The molecular ion peak in the mass spectrum corresponds to the expected formula weight of the complex. researchgate.net |

| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. | Low conductivity values in a solvent like DMF suggest a non-electrolytic nature, indicating that anions are coordinated to the metal ion. Higher values suggest an ionic complex. scispace.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex to determine the number of unpaired electrons and infer the geometry of the metal center. | Values can distinguish between high-spin and low-spin configurations and suggest geometries like octahedral or square planar. researchgate.net |

| X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and overall molecular geometry. | Confirms the coordination number, geometry of the metal center, and the exact mode of ligand binding. scispace.comrsc.org |

Influence of Metal Chelation on Electronic Structure and Stability

The formation of a coordination complex between a metal ion and this compound significantly alters the electronic structure and stability of the ligand. This phenomenon arises from the interaction between the metal's d-orbitals and the ligand's molecular orbitals.

Upon chelation, the ligand donates electron density from its donor atoms (N, O, S) to the vacant orbitals of the metal center. This charge transfer influences the energy of the frontier molecular orbitals (HOMO and LUMO) of the system. Quantum chemical calculations on similar systems show that electron density is transferred from the ligand to the metal ion, and the extent of this transfer is influenced by the electronegativity of the donor atoms. nih.gov

The chelate effect, which refers to the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, plays a crucial role. The formation of five- or six-membered chelate rings with the metal ion by this compound results in a thermodynamically more stable product. This increased stability can be attributed to a favorable entropy change.

Redox Properties of the Dithiolane Ring in Metal Complexes

The dithiolane ring in this compound is a redox-active moiety, similar to the well-studied dithiolene ligands. nih.govnih.gov Dithiolene-type ligands are considered "non-innocent," meaning the ligand itself can exist in multiple stable oxidation states, making the assignment of the metal's formal oxidation state ambiguous. nih.govresearchgate.net The dithiolane ring can potentially exist in three different redox states:

Dithiolate (dianion, -2) : The fully reduced form.

Radical anion (-1) : A one-electron oxidized, open-shell form.

Dithione (neutral, 0) : The fully oxidized form. nih.gov

When this compound is coordinated to a metal center, the redox properties of the dithiolane ring become coupled with the redox potential of the metal. This interaction can lead to a rich electrochemical behavior, often characterized by multiple, quasi-reversible redox events observed in cyclic voltammetry. researchgate.net The metal can stabilize a particular oxidation state of the dithiolane ring, and conversely, the ligand's redox state can influence the electronic properties and reactivity of the metal center.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a fundamental tool for elucidating the intricate details of molecular systems. For "1,2-Dithiolan-4-one, semicarbazone," these methods offer a virtual laboratory to explore its properties at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like "this compound" and analyzing its possible conformations. researchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of the atoms can be determined. researchgate.net

Vibrational Frequency and NMR Chemical Shift Prediction and Comparison with Experimental Data

DFT calculations are also instrumental in predicting spectroscopic data, such as vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmdpi.comruc.dk The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups within "this compound."

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netruc.dknih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules. mdpi.com For semicarbazones, the chemical shift of the N-H protons is particularly sensitive to the molecular environment and hydrogen bonding. researchgate.net Comparing the calculated and experimental NMR data helps to validate the computed geometry and provides a more complete picture of the molecule's structure in solution. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energies and distributions of these orbitals are key to predicting how a molecule will interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For "this compound," the presence of heteroatoms like sulfur and nitrogen, along with the carbonyl and imine groups, is expected to influence the HOMO-LUMO gap.

Based on the HOMO and LUMO energies, various reactivity indices can be calculated. These quantum chemical descriptors provide quantitative measures of the molecule's reactivity.

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

The distribution of the HOMO and LUMO across the "this compound" molecule reveals sites that are prone to electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich regions, indicating the sites of electron donation (nucleophilic attack). Conversely, the LUMO is concentrated on electron-deficient areas, highlighting the sites susceptible to receiving electrons (electrophilic attack). In semicarbazones, the HOMO is often located on the semicarbazide (B1199961) moiety, while the LUMO may be distributed over the carbonyl group and the imine bond. The strained disulfide bridge in the dithiolane ring also contributes significantly to the electronic properties and potential charge transfer interactions.

Theoretical Mechanistic Studies of Reactions and Transformations

Computational methods, particularly DFT, are highly effective in elucidating the mechanisms of chemical reactions. For "this compound," theoretical studies can map out the potential energy surfaces for various transformations. This includes modeling the transition states and intermediates involved in reactions such as cycloadditions or rearrangements. acs.orgunimib.it Such studies provide detailed energetic and structural information about the reaction pathways, helping to understand the feasibility and selectivity of different chemical processes. For instance, the strained 1,2-dithiolane (B1197483) ring can undergo ring-opening reactions, and theoretical calculations can shed light on the mechanistic details of such transformations.

Computational Approaches to Structure-Activity Relationships (SAR) (focus on molecular determinants)

While direct computational SAR studies on 1,2-Dithiolan-4-one (B12985153), semicarbazone are not available, we can outline a theoretical framework for such an investigation based on studies of similar structures, such as other semicarbazones and dithiolane derivatives. researchgate.netnih.gov The primary goal of these computational approaches is to correlate the structural or physicochemical properties of a molecule with its biological activity, thereby identifying key molecular determinants. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this type of analysis. nih.govnih.gov For a series of this compound analogs, a 3D-QSAR study, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), could elucidate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence activity. nih.gov

Molecular Determinants for Hypothetical Analogs:

To illustrate the potential molecular determinants that could be investigated, a hypothetical set of analogs of this compound and their predicted key properties for a QSAR study are presented below. This approach is informed by studies on other heterocyclic compounds. nih.govnih.gov

Interactive Data Table: Hypothetical Analogs and Key Molecular Descriptors for SAR Analysis

| Compound Name | Structure | Key Molecular Descriptors for SAR Analysis |

| This compound | (Reference Structure) | Baseline for comparison of electronic and steric properties. The semicarbazone moiety is a key site for potential hydrogen bonding. |

| Analog A: N-methyl semicarbazone derivative | Substitution at the terminal nitrogen of the semicarbazone | Investigates the role of hydrogen bond donation and steric bulk at the semicarbazone chain. |

| Analog B: 3-methyl-1,2-dithiolan-4-one, semicarbazone | Methyl group addition on the dithiolane ring | Probes the influence of steric hindrance and altered electronics of the dithiolane ring on activity. |

| Analog C: 1,2-Dithiolan-4-one, thiosemicarbazone | Sulfur substitution in the semicarbazone moiety | Explores the impact of replacing the oxygen atom with sulfur on binding affinity and electronic properties. |

Detailed Research Findings from Related Compounds:

Studies on other semicarbazide derivatives have successfully used computational methods to understand their structural and electronic properties. researchgate.net For instance, Density Functional Theory (DFT) has been employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These parameters are crucial for understanding the reactivity and interaction of the molecule with a biological target.

Furthermore, molecular docking studies on related compounds have provided insights into their binding modes with specific enzymes or receptors. nih.gov Such studies for this compound could reveal important interactions, such as hydrogen bonds formed by the semicarbazone group or hydrophobic interactions involving the dithiolane ring.

In research on 1,2-dithiolane-4-carboxylic acid derivatives, the 1,2-dithiolane ring itself was investigated as a potential pharmacophore. mdpi.comresearchgate.net However, it was found that the dithiolane moiety alone was not sufficient for specific biological activity and that other functional groups played a more significant role. mdpi.comresearchgate.net This underscores the importance of the semicarbazone portion of "this compound" in determining its potential biological profile.

Research Applications in Organic Synthesis and Ligand Design

Utilization as Synthetic Intermediates

The inherent reactivity of the functional groups within 1,2-Dithiolan-4-one (B12985153), semicarbazone makes it a valuable intermediate in organic synthesis. Semicarbazones, in general, are well-established as precursors in the synthesis of various heterocyclic compounds. numberanalytics.com The presence of the dithiolane ring adds another dimension to its synthetic utility.

Role in Carbonyl Group Protection/Deprotection Strategies

The formation of the semicarbazone from 1,2-dithiolan-4-one is, in itself, a protection strategy for the ketone's carbonyl group. Semicarbazones are stable derivatives of aldehydes and ketones, formed through a condensation reaction with semicarbazide (B1199961), often in a weakly acidic medium. numberanalytics.com This reaction effectively masks the reactivity of the carbonyl carbon.

The 1,2-dithiolane (B1197483) ring system, analogous to the more commonly used 1,3-dithianes and 1,3-dithiolanes, can also be considered a protecting group. organic-chemistry.org Dithioacetals are robust protecting groups for carbonyl compounds under a variety of reaction conditions. organic-chemistry.org The regeneration of the carbonyl group, or deprotection, from a semicarbazone can typically be achieved through hydrolysis under acidic conditions.

| Protection Strategy | Protecting Group | Typical Deprotection Conditions |

| Carbonyl Protection | Semicarbazone | Acidic Hydrolysis |

| Carbonyl Protection | Dithioacetal | Oxidative or hydrolytic methods |

Application in the Design of Novel Ligands for Coordination Chemistry

The semicarbazone and dithiolane moieties of 1,2-Dithiolan-4-one, semicarbazone provide multiple donor atoms (N, O, S), making it an excellent candidate for the design of novel ligands in coordination chemistry. sathyabama.ac.in Semicarbazones are known to act as chelating ligands, coordinating to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the imine group. sathyabama.ac.in The sulfur atoms of the dithiolane ring introduce additional coordination sites.

Tailoring Ligand Properties through Structural Modification

The basic scaffold of this compound allows for structural modifications to tailor its properties as a ligand. For instance, substitution on the terminal amine of the semicarbazide portion can alter the steric and electronic properties of the resulting ligand, thereby influencing the geometry and stability of the metal complexes formed. The synthesis of a variety of semicarbazone derivatives can be achieved by reacting the corresponding semicarbazide with the ketone. sathyabama.ac.in

Exploration of Diverse Coordination Modes

The presence of multiple donor atoms allows for diverse coordination modes. The semicarbazone moiety can act as a bidentate ligand, coordinating through the imine nitrogen and the carbonyl oxygen. The sulfur atoms of the dithiolane ring can also participate in coordination, potentially leading to tridentate or bridging coordination modes. The coordination chemistry of dithione ligands, which are structurally related, has shown that they can form stable complexes with a range of transition metals, exhibiting various coordination geometries such as octahedral, tetrahedral, and square planar. duq.edu

| Potential Donor Atoms | Possible Coordination Modes |

| Imine Nitrogen, Carbonyl Oxygen | Bidentate (N,O) |

| Imine Nitrogen, Carbonyl Oxygen, Sulfur | Tridentate (N,O,S) |

| Sulfur atoms | Bridging |

Potential for Catalytic Applications (e.g., in biological systems or organic reactions)

The ability of this compound and its metal complexes to participate in redox reactions suggests potential catalytic applications. The disulfide bond in the 1,2-dithiolane ring is redox-active and is a key feature in the biological activity of related compounds like lipoic acid. nih.gov Metal complexes of semicarbazones have been investigated for their catalytic activity in various organic reactions. sathyabama.ac.in The combination of a redox-active dithiolane ring and a metal-coordinating semicarbazone moiety could lead to novel catalysts for reactions such as oxidation, reduction, or C-C bond formation. Furthermore, semicarbazones have been utilized as intermediates in the synthesis of pharmaceutically active compounds, including those with anticonvulsant properties, highlighting their potential in biological systems. nih.gov

Mechanistic Biological Studies in Vitro and Molecular Level

Investigation of Molecular Targets and Pathways

Enzyme Inhibition Mechanisms

Semicarbazone derivatives have shown the ability to inhibit several key enzymes involved in cellular processes.

Ribonucleotide Reductase: Triapine (B1662405)®, a thiosemicarbazone, is a known inhibitor of the β2 subunit of ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov The inhibitory mechanism involves the quenching of the tyrosyl radical in the enzyme's active site. nih.gov Mechanistic studies suggest that the Fe(II) complex of triapine directly reduces the tyrosyl radical of the enzyme's cofactor. nih.gov

Tyrosinase: Certain thiosemicarbazones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov For instance, 4-methoxybenzaldehyde (B44291) thiosemicarbazone acts as a reversible, mixed-type inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov The presence of a β-phenyl-α,β-unsaturated carbonyl scaffold is considered important for tyrosinase inhibitory activity. nih.gov Docking studies suggest that these inhibitors bind to the active site of tyrosinase, with moieties like the resorcinol (B1680541) group playing a crucial role in binding through hydrogen bonds and hydrophobic interactions. nih.gov

GABA-transaminase: Inhibition of GABA-transaminase by compounds like the anticonvulsant vigabatrin (B1682217) can lead to an increase in cytosolic GABA levels. nih.gov This can induce a reversal of the GABA transporter, leading to non-vesicular GABA release, which plays a role in neuronal inhibition. nih.gov

While direct studies on 1,2-Dithiolan-4-one (B12985153), semicarbazone are limited, research on related structures provides insights into potential mechanisms. For example, a series of 1,2-dithiolane-4-carboxylic acid analogs were synthesized to evaluate their selectivity towards thioredoxin reductase (TrxR). nih.govmdpi.com The results indicated that the 1,2-dithiolane (B1197483) moiety alone is not sufficient for TrxR1 inhibition. nih.govmdpi.com However, the presence of a Michael acceptor functionality in combination with the 1,2-dithiolane ring led to significant TrxR1 inhibitory activity. nih.gov

Table 1: Enzyme Inhibition by Semicarbazone and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Findings |

| Triapine® (a thiosemicarbazone) | Ribonucleotide Reductase (β2 subunit) | Tyrosyl radical quenching | Directly reduces the tyrosyl radical of the enzyme's cofactor. nih.gov |

| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase | Reversible, mixed-type inhibition | Inhibits both monophenolase and diphenolase activities. nih.gov |

| Vigabatrin | GABA-transaminase | Enzyme inhibition leading to increased cytosolic GABA | Induces non-vesicular GABA release through transporter reversal. nih.gov |

| 1,2-dithiolane-4-carboxylic acid analogs with a Michael acceptor | Thioredoxin Reductase 1 (TrxR1) | Interaction with TrxR1 Sec and/or Cys residues | The 1,2-dithiolane moiety alone is not sufficient for inhibition. nih.govmdpi.com |

Ion Channel Modulation Mechanisms

Ion channels are crucial for a wide range of physiological functions, and their modulation presents a significant therapeutic opportunity. nih.gov While direct evidence for the modulation of ion channels by 1,2-Dithiolan-4-one, semicarbazone is not available, the broader class of semicarbazones and related compounds has been investigated for such activities. The development of high-throughput screening assays has facilitated the discovery of modulators for various ion channels, including those involved in cystic fibrosis. nih.gov

DNA and Protein Binding Interactions

The interaction of semicarbazone derivatives with macromolecules like DNA and proteins has been explored. A study on a sulfate-coordinated Ni(II) complex with pyridoxal-semicarbazone demonstrated its binding to human serum albumin (HSA) and calf thymus DNA (CT-DNA). mdpi.com The binding to HSA was found to involve a single binding site, with binding constants in the order of 10^4 to 10^5 M^-1. mdpi.com The interaction with CT-DNA was determined to be through intercalation, with a binding affinity of -22.0 kJ mol⁻¹. mdpi.com

Cellular Level Mechanistic Investigations (In Vitro)

Effects on Cell Cycle Progression

Certain semicarbazone derivatives have been shown to affect the cell cycle of cancer cells. For example, two semicarbazone derivatives bearing a phenyl moiety, 11q and 11s, were found to cause an arrest in the Sub-G1 phase of the cell cycle in various human cancer cell lines. nih.gov This Sub-G1 arrest is indicative of apoptosis. nih.gov

Induction of Apoptosis and Related Pathways

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Several studies have demonstrated the pro-apoptotic activity of semicarbazone derivatives.

The aforementioned semicarbazone derivatives 11q and 11s were shown to inhibit cancer cell proliferation by inducing apoptosis in a dose-dependent manner. nih.gov Their pro-apoptotic activity was further supported by the observation that they significantly activated procaspase-3 to caspase-3. nih.gov

Novel steroidal 5α,8α-endoperoxide derivatives with a semicarbazone side-chain have been synthesized and shown to induce apoptosis through an intrinsic pathway. mdpi.com One such compound, 7j, was found to induce a loss of mitochondrial membrane potential and increase the generation of reactive oxygen species (ROS) in HepG2 cells, both of which are hallmarks of apoptosis. mdpi.com Flow cytometry analysis confirmed that compound 7j increased the percentage of apoptotic and necrotic cells in a dose-dependent manner. mdpi.com

A 1,2-dithiolane-4-carboxylic acid derivative, compound 2k, was also found to induce apoptosis. nih.gov Treatment of 4T1 cells with this compound led to a significant and dose-dependent increase in the percentage of apoptotic cells. nih.gov

Table 2: Cellular Effects of Semicarbazone and Related Derivatives

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Induction of Apoptosis | Apoptotic Pathway/Markers |

| Semicarbazone derivatives 11q and 11s | HT29, SK-N-SH, MDA-MB-231, MKN45 | Sub-G1 arrest | Yes | Activation of caspase-3. nih.gov |

| Steroidal semicarbazone derivative 7j | HepG2 | Not specified | Yes | Loss of mitochondrial membrane potential, increased ROS. mdpi.com |

| 1,2-dithiolane derivative 2k | 4T1 | Not specified | Yes | Increase in early and late apoptotic cells. nih.gov |

Molecular Mechanisms of Antimicrobial Activity (In Vitro)

The antimicrobial potential of this compound can be inferred from the known activities of its constituent chemical moieties. The 1,2-dithiolane ring is a cyclic disulfide that can participate in thiol-disulfide exchange reactions with cysteine residues in bacterial proteins and enzymes. This interaction can disrupt protein structure and function, leading to inhibition of essential metabolic pathways and ultimately, bacterial cell death. The reactivity of the dithiolane ring can be initiated by cellular thiols, leading to a ring-opening polymerization that can further interfere with cellular processes. acs.orgnih.gov

Furthermore, derivatives of the related 1,3-dithiolane (B1216140) have demonstrated antimicrobial activity, with studies indicating that the presence of electron-withdrawing groups can enhance potency. researchgate.net Semicarbazone derivatives have also been widely reported to possess antibacterial and antifungal properties. nih.gov Their mechanism is often attributed to the chelation of metal ions, such as zinc, copper, or iron, which are essential cofactors for many microbial enzymes. By sequestering these ions, the semicarbazone moiety can inhibit enzyme function. Additionally, the azomethine group (-N=CH-) present in semicarbazones is considered crucial for their biological activity, potentially by interfering with normal cell processes.

Studies on various semicarbazones have shown moderate to good activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. nih.gov For instance, certain 2-methylene-1,3-dithiolane (B1609977) derivatives have shown promising activity, with Minimum Inhibitory Concentrations (MIC) as low as 25 μg/ml against various bacterial strains. researchgate.net

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Organism | Activity/Measurement | Reference |

|---|---|---|---|

| 2-methylene-1,3-dithiolane derivative | Bacillus subtilis | MIC: 25 μg/ml | researchgate.net |

| 2-methylene-1,3-dithiolane derivative | Staphylococcus aureus | MIC: 25 μg/ml | researchgate.net |

| 2-methylene-1,3-dithiolane derivative | Escherichia coli | MIC: 25 μg/ml | researchgate.net |

Redox Modulation and Antioxidant Mechanisms

The 1,2-dithiolane structure is inherently redox-active due to its disulfide bond. This five-membered ring is a key feature in compounds like lipoic acid and asparagusic acid. The thioredoxin reductase (TrxR) system, a central regulator of cellular redox balance, is a potential target for dithiolane-containing compounds. mdpi.com TrxR is often overexpressed in cancer cells to cope with high levels of oxidative stress, making it a target for therapeutic intervention. mdpi.comresearchgate.net

Studies on 1,2-dithiolane-4-carboxylic acid derivatives have investigated their ability to inhibit TrxR. mdpi.comnih.gov The proposed mechanism involves the redox-active disulfide bond interacting with the active site of the enzyme, particularly the rare selenocysteine (B57510) (Sec) residue in mammalian TrxR1. mdpi.com However, research suggests that the 1,2-dithiolane moiety alone may not be sufficient for potent inhibition and that other functional groups, acting as Michael acceptors, play a crucial role in the interaction. mdpi.comresearchgate.net

The semicarbazone moiety can also contribute to the antioxidant profile of the molecule. Semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives have been shown to possess significant radical scavenging capabilities. acs.orgacs.org The mechanism of their antioxidant activity can involve hydrogen atom transfer (HAT) to quench free radicals. mdpi.com Computational and experimental studies on other nitrone-based antioxidants suggest that the presence of electron-withdrawing groups can significantly increase antioxidant capacity. mdpi.com Therefore, this compound, likely modulates the cellular redox environment through a dual mechanism: the redox cycling of the dithiolane ring and the radical scavenging properties of the semicarbazone group.

Table 2: Redox and Antioxidant Activity of Structurally Related Compounds

| Compound/Class | Target/Assay | Finding | Reference |

|---|---|---|---|

| 1,2-dithiolane-4-carboxylic acid analogs | Thioredoxin Reductase 1 (TrxR1) | Michael acceptor functionality, rather than the dithiolane moiety, was crucial for inhibitory activity. | mdpi.comresearchgate.net |

| Semicarbazide derivatives | Antioxidant Assay (%FRSA) | Showed significant % scavenging with low IC50 values (e.g., 4.5 μg/mL for one derivative). | acs.orgacs.org |

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Poses

While specific molecular docking studies for this compound are not available in the reviewed literature, analysis of docking simulations for structurally related compounds provides insight into its potential ligand-receptor interactions.

Molecular docking studies on other sulfur-containing heterocyclic compounds have revealed key binding interactions. For example, thienopyrimidine derivatives have shown favorable binding energies in the active sites of enzymes like lactate (B86563) dehydrogenase (LDHA), forming hydrogen bonds with residues such as Arginine (Arg) and interacting with Histidine (His) and Asparagine (Asn). mdpi.com The sulfur atom in the heterocyclic ring can also participate in these binding interactions. mdpi.com

Docking studies of semicarbazide and thiosemicarbazide derivatives against targets like topoisomerase II have highlighted the importance of the hydrazone linkage for binding. acs.orgacs.org The hydrogen atoms of the hydrazine (B178648) component can form hydrogen bonds with amino acid residues like glutamine, while other parts of the molecule can engage in van der Waals interactions. acs.orgacs.org The semicarbazone moiety (NH2-C(=O)-NH-N=) is rich in hydrogen bond donors and acceptors, making it capable of forming multiple, stable interactions within an enzyme's active site.

For this compound, a hypothetical binding pose would likely involve:

Hydrogen bonding: The terminal amino group (-NH2) and the amide (-C(=O)NH-) of the semicarbazone chain acting as hydrogen bond donors and acceptors with polar amino acid residues.

Coordination: The N and O atoms of the semicarbazone could potentially coordinate with metal ions in the active site of metalloenzymes.

Hydrophobic/van der Waals interactions: The dithiolane ring and the carbon backbone can engage in non-polar interactions with hydrophobic pockets of a receptor.

Specific sulfur interactions: The sulfur atoms of the dithiolane ring could form specific interactions with certain residues in the binding pocket. mdpi.com

Table 3: Potential Molecular Docking Interactions Based on Related Compounds

| Moiety | Potential Interaction | Interacting Residue Examples | Target Enzyme Examples | Reference |

|---|---|---|---|---|

| Thienyl sulfur | Binding interaction | His192, Asn137 | Lactate Dehydrogenase (LDHA) | mdpi.com |

| Imino nitrogen | Hydrogen bonding | Arg168 | Lactate Dehydrogenase (LDHA) | mdpi.com |

| Hydrazine hydrogen | Hydrogen bonding | Glutamine | Topoisomerase II | acs.orgacs.org |

Future Research Directions and Emerging Paradigms

Advanced Design of Tailored Derivatives for Specific Molecular Interactions

The future of 1,2-Dithiolan-4-one (B12985153), semicarbazone research will heavily rely on the rational design of derivatives with enhanced specificity and efficacy for particular molecular targets. The inherent reactivity of the 1,2-dithiolane (B1197483) ring, a feature of naturally occurring compounds like lipoic acid and asparagusic acid, offers a versatile scaffold for chemical modification. nih.govnih.govwikipedia.org The semicarbazone moiety, formed from the reaction of a ketone with semicarbazide (B1199961), provides additional points for derivatization, influencing properties such as solubility, stability, and target binding. youtube.com

Future research will likely focus on synthesizing a library of 1,2-Dithiolan-4-one, semicarbazone analogs. By systematically altering substituents on the dithiolane ring and the semicarbazone nitrogen, researchers can fine-tune the electronic and steric properties of the molecule. This approach will enable the development of compounds that can selectively interact with specific biological targets, such as enzymes or receptors. For instance, studies on other 1,2-dithiolane derivatives have shown that the introduction of certain functional groups can significantly impact their biological activity, including their ability to inhibit enzymes like thioredoxin reductase. nih.govresearchgate.net

| Parent Compound | Potential Derivative | Rationale for Derivatization | Potential Application |

| This compound | N-Aryl semicarbazone derivatives | To enhance hydrophobic interactions with target proteins | Enzyme inhibition |

| This compound | Substituted dithiolane ring (e.g., with alkyl or carboxyl groups) | To modulate redox potential and solubility | Antioxidant studies |

| This compound | Conjugates with known bioactive molecules | To create hybrid molecules with dual activity | Targeted drug delivery |

Integration with Supramolecular Chemistry and Nanotechnology for Targeted Applications

The unique structural features of this compound make it an attractive candidate for integration into supramolecular assemblies and nanostructures. The disulfide bond of the 1,2-dithiolane ring can undergo reversible cleavage, a property that can be exploited for the controlled release of therapeutic agents or for the dynamic assembly and disassembly of nanomaterials.

Future research in this area could involve the incorporation of this compound into liposomes, micelles, or polymer nanoparticles. These nanocarriers could be designed to release their payload in response to specific stimuli, such as changes in the redox environment of diseased tissues. The semicarbazone group can also participate in non-covalent interactions, such as hydrogen bonding, which can be utilized in the construction of self-assembling supramolecular structures.

Deeper Elucidation of Complex Biological Mechanisms at the Atomic and Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic or diagnostic agent. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the three-dimensional structures of this compound in complex with its biological targets. This information would provide invaluable insights into the specific molecular interactions that govern its activity. Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental studies by predicting binding modes and affinities, as well as by providing a dynamic view of the interactions. nih.gov

Exploration of Novel Catalytic and Material Science Applications

Beyond its potential biological applications, the unique chemical properties of this compound suggest its utility in catalysis and material science. The disulfide bond can act as a redox-active center, potentially enabling the compound to catalyze certain chemical transformations.

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing 1,2-dithiolan-4-one semicarbazone, and how do reaction parameters influence product purity?

Methodological Answer: Synthesis typically involves condensation of dimercaptoacetone with semicarbazide. Key parameters include pH control: under slightly acidic conditions (pH ~6), the desired semicarbazone forms, whereas strongly acidic conditions lead to side reactions (e.g., thioketal formation). Oxidation of intermediates with iodine can confirm product identity . Alternative routes involve modifying substituents on the semicarbazone pharmacophore (e.g., halogenated aryl rings) to improve yield and stability .

Q. Q2. How can the semicarbazone structure be validated experimentally?

Methodological Answer: X-ray crystallography is definitive for structural confirmation. For example, planar semicarbazone groups with dihedral angles of ~29° relative to aromatic rings and hydrogen-bonded frameworks (e.g., N–H⋯O interactions) are common . Spectroscopic techniques (IR, NMR) validate functional groups: the C=O stretch (~1680 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) confirm semicarbazone formation .